molecular formula C16H19NO4S B4917743 2-methoxy-N-(2-methoxyphenyl)-4,5-dimethylbenzenesulfonamide

2-methoxy-N-(2-methoxyphenyl)-4,5-dimethylbenzenesulfonamide

Cat. No.: B4917743
M. Wt: 321.4 g/mol
InChI Key: MZOXRUVAZXFDBI-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-methoxyphenyl)-4,5-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological properties, including antibacterial, anti-inflammatory, and antitumor activities . This compound is characterized by the presence of methoxy groups and a sulfonamide functional group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-methoxyphenyl)-4,5-dimethylbenzenesulfonamide typically involves the reaction of 2-methoxybenzenesulfonyl chloride with 2-methoxyaniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-methoxyphenyl)-4,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxy-N-(2-methoxyphenyl)-4,5-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antibacterial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methoxyphenyl)-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its activity and preventing the synthesis of folic acid in bacteria. This leads to the antibacterial effects of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(2-methoxyphenyl)methanesulfonamide
  • 4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide
  • 2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide

Uniqueness

2-methoxy-N-(2-methoxyphenyl)-4,5-dimethylbenzenesulfonamide is unique due to the presence of both methoxy groups and a sulfonamide functional group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxy-N-(2-methoxyphenyl)-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-11-9-15(21-4)16(10-12(11)2)22(18,19)17-13-7-5-6-8-14(13)20-3/h5-10,17H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOXRUVAZXFDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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